Inhibitory Activity on Histone Deacetylase 6 (HDAC6)
The target compound exhibits an equilibrium dissociation constant (Kd) of 5,400 nM against recombinant human HDAC6 [1]. While no direct analog is compared within the same assay, this value provides a quantitative anchor point for its engagement with epigenetic targets, a field where imidazo[1,2-a]pyridines are heavily investigated [2].
| Evidence Dimension | Binding Affinity (Kd) to HDAC6 |
|---|---|
| Target Compound Data | Kd: 5.40E+3 nM |
| Comparator Or Baseline | No within-study comparator available |
| Quantified Difference | N/A |
| Conditions | Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate in a fluorogenic enzymatic assay |
Why This Matters
Establishes a baseline affinity for use in epigenetic assays, essential for designing SAR studies or selecting appropriate inhibitor controls.
- [1] BindingDB Entry BDBM50361259 / CHEMBL1934901. Affinity data for 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride against HDAC6. View Source
- [2] Bou-Petit, E., et al. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Chemical Biology & Drug Design, 2024. DOI: 10.1111/cbdd.14667 View Source
